molecular formula C9H17N3 B1289927 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 1007540-98-8

1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Numéro de catalogue: B1289927
Numéro CAS: 1007540-98-8
Poids moléculaire: 167.25 g/mol
Clé InChI: XHIVHOMPHCAFGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS: 1007540-98-8) is a pyrazole-derived amine with the molecular formula C₉H₁₇N₃ and a molecular weight of 167.25 g/mol . The compound features a pyrazole ring substituted with isopropyl and methyl groups at the 1-, 3-, and 5-positions, respectively, and a methanamine group at the 4-position. It is listed as a research chemical with a purity of 95% and is currently unavailable commercially .

Propriétés

IUPAC Name

(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-6(2)12-8(4)9(5-10)7(3)11-12/h6H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIVHOMPHCAFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629676
Record name 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007540-98-8
Record name 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Condensation Reactions

Condensation reactions are commonly employed in the synthesis of this compound. The process typically involves:

  • Formation of the Pyrazole Ring : The initial step includes the reaction of hydrazine with suitable carbonyl compounds (e.g., ketones or aldehydes) to form the pyrazole structure. This reaction often requires acidic conditions to facilitate cyclization.

  • Substitution Reactions : The introduction of the isopropyl group can be achieved through nucleophilic substitution where isopropyl derivatives react with the pyrazole precursor.

Reductive Amination

Reductive amination is another viable method for synthesizing this compound:

  • Formation of Methanamine Linkage : This step involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents such as sodium cyanoborohydride or lithium aluminum hydride to form the methanamine linkage.

Reaction Conditions and Optimization

The efficiency of these synthesis routes can be enhanced by optimizing various parameters:

  • Temperature Control : Maintaining appropriate temperatures during reactions is crucial for maximizing yields and minimizing side reactions.

  • Solvent Selection : The choice of solvent can significantly impact reaction kinetics; polar aprotic solvents are often preferred for their ability to stabilize intermediates.

  • Catalysts : Utilizing catalysts such as palladium or nickel can facilitate reactions like cross-coupling or hydrogenation, improving overall efficiency.

Data Tables

Table 1: Summary of Preparation Methods

Method Key Steps Advantages Limitations
Condensation Hydrazine + carbonyl compounds Direct formation of pyrazole Requires careful control of conditions
Reductive Amination Aldehyde/ketone + amine + reducing agent High selectivity for amine formation May require excess reagents

Table 2: Chemical Properties

Property Value
Molecular Weight 167.25 g/mol
Melting Point Not specified
Solubility Moderate solubility in polar solvents

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Pyrazole-Based Amines

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine 1: Isopropyl; 3,5: Methyl; 4: Methanamine C₉H₁₇N₃ 167.25 Compact substituents, high lipophilicity
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine 1: Isopropyl; 3,5: Methyl; 4: Ethanamine C₁₀H₁₉N₃ 181.28 Extended alkyl chain at position 4
(1,5-Diethyl-1H-pyrazol-4-yl)methanamine 1,5: Ethyl; 4: Methanamine C₈H₁₅N₃ 153.23 Reduced steric bulk vs. isopropyl groups
3,4-Difluoro-N-[(trimethyl-1H-pyrazol-4-yl)methyl]aniline 1: Trimethyl; 4: Methanamine; Aniline with 3,4-F C₁₃H₁₅F₂N₃ 263.28 Fluorine atoms enhance electronegativity
Key Observations :
  • Substituent Bulk : The isopropyl group in the target compound increases steric hindrance compared to ethyl or methyl substituents (e.g., entry 3 in Table 1) . This may reduce binding affinity to flat receptor sites but enhance selectivity.
  • Electron-Withdrawing Groups : Fluorine substituents (e.g., entry 4) improve metabolic stability and binding interactions via electronegativity .

Functional Group Modifications

Triazolo-Pyrimidine Hybrids

Compounds such as 3-[7-(1,5-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (entry 11, ) incorporate fused triazolo-pyrimidine rings. Such modifications are common in kinase inhibitors but may complicate synthesis.

Salt Forms

The hydrochloride and dimethanesulfonate salts of related amines (e.g., [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride) demonstrate improved aqueous solubility compared to free bases . The target compound’s free base form may require salt formation for pharmaceutical applications.

Activité Biologique

1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, a compound belonging to the pyrazole class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₇N₃
  • Molecular Weight : 167.25 g/mol
  • CAS Number : 1007540-98-8

The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound are still under investigation but may include:

  • Inhibition of Kinases : Pyrazoles are known to inhibit several kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer cells.
  • Anti-inflammatory Activity : Some studies suggest that pyrazole derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF73.79Cell cycle arrest
Compound BA54926.00Apoptosis induction
Compound CHep23.25Cytotoxicity via ROS generation

These findings indicate that similar pyrazole compounds can induce apoptosis and inhibit cell growth in cancer cells, suggesting that this compound may possess similar properties.

Anti-inflammatory Properties

Research has also suggested that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various pyrazole derivatives on Hep2 and P815 cancer cell lines. The results indicated significant cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL for different derivatives, showcasing the potential for developing new anticancer therapies using pyrazole scaffolds .

Study 2: Inhibition of Inflammatory Responses

Another investigation focused on the anti-inflammatory effects of pyrazole compounds in a murine model of arthritis. The administration of these compounds resulted in a marked reduction in joint swelling and inflammatory markers, supporting their role as potential therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination of pyrazole precursors. For example, analogous compounds like 1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine () are synthesized via alkylation of pyrazole intermediates under inert conditions (N₂ atmosphere) with catalysts like NaH. The isopropyl group may require modified reaction times (24–48 hours) and temperatures (60–80°C) to balance steric hindrance and reactivity .
  • Key Variables : Solvent polarity (e.g., THF vs. DMF), stoichiometry of amines, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). highlights the importance of controlling reaction pH to avoid byproducts in similar pyrazole derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming substituent positions on the pyrazole ring. For example, the methyl and isopropyl groups produce distinct splitting patterns in ¹H NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH₃) . Mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₉N₃, theoretical m/z 181.158), while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What in vitro biological screening assays are suitable for initial evaluation of bioactivity?

  • Methodology : Use enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) and antimicrobial disk diffusion tests. notes that structurally similar compounds, such as 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl) derivatives, show activity against Gram-positive bacteria (MIC 8–16 µg/mL) via membrane disruption . For receptor binding, radioligand displacement assays (e.g., serotonin receptors) are recommended, with IC₅₀ values compared to controls .

Advanced Research Questions

Q. How does the isopropyl substituent influence structure-activity relationships (SAR) compared to cyclopropyl or phenyl analogs?

  • Methodology : Perform comparative molecular docking (AutoDock Vina) and molecular dynamics simulations. The isopropyl group’s bulkiness may reduce binding affinity to flat binding pockets (e.g., cytochrome P450 enzymes) compared to planar cyclopropyl analogs (). In contrast, phenyl-substituted derivatives ( ) exhibit enhanced π-π stacking but poorer solubility .
  • Experimental Validation : Synthesize analogs with varying substituents and test inhibitory potency. For example, replace isopropyl with trifluoromethyl ( ) to assess hydrophobic vs. electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-based methanamines?

  • Case Study : If one study reports antimicrobial activity () while another shows no effect (), evaluate assay conditions (e.g., bacterial strain variability, compound solubility in DMSO vs. saline). notes that solubility limits (logP ~2.5) may reduce bioavailability in aqueous media .
  • Statistical Approach : Meta-analysis of IC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines) to identify outliers or confounding variables .

Q. What computational strategies predict metabolic stability and toxicity of this compound?

  • Methodology : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 metabolism. The isopropyl group may increase steric hindrance, slowing oxidation (t₁/₂ > 60 min in liver microsomes). Toxicity risks (e.g., hepatotoxicity) are assessed via Tox21 datasets or Ames test simulations .
  • Validation : Compare in silico predictions with in vitro microsomal stability assays (rat/human liver S9 fractions) .

Methodological Considerations Table

Aspect Recommended Techniques Key References
Synthesis OptimizationSchlenk line techniques, GC-MS monitoring of intermediates
Stereochemical AnalysisX-ray crystallography (for single crystals), NOESY NMR
Bioactivity ProfilingHigh-throughput screening (HTS) with fluorescence-based readouts
Data Contradiction ResolutionMultivariate ANOVA to isolate experimental variables (e.g., pH, solvent)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.